molecular formula C8H13F2N B15316213 8,8-Difluorobicyclo[5.1.0]oct-4-ylamine

8,8-Difluorobicyclo[5.1.0]oct-4-ylamine

Cat. No.: B15316213
M. Wt: 161.19 g/mol
InChI Key: YLBVAYYXKMWGIU-UHFFFAOYSA-N
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Description

8,8-Difluorobicyclo[510]octan-4-amine is a bicyclic amine compound characterized by the presence of two fluorine atoms at the 8th position of the bicyclo[510]octane ring system

Properties

Molecular Formula

C8H13F2N

Molecular Weight

161.19 g/mol

IUPAC Name

8,8-difluorobicyclo[5.1.0]octan-4-amine

InChI

InChI=1S/C8H13F2N/c9-8(10)6-3-1-5(11)2-4-7(6)8/h5-7H,1-4,11H2

InChI Key

YLBVAYYXKMWGIU-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2(F)F)CCC1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8-difluorobicyclo[5.1.0]octan-4-amine typically involves the fluorination of a bicyclic precursor followed by amination. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms into the bicyclic structure. Subsequent amination can be achieved using ammonia or amine derivatives under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8,8-Difluorobicyclo[5.1.0]octan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products Formed:

Scientific Research Applications

8,8-Difluorobicyclo[5.1.0]octan-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 8,8-difluorobicyclo[5.1.0]octan-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to altered biological activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

    8,8-Difluorobicyclo[5.1.0]octan-4-ylmethanamine: A structurally similar compound with a methanamine group instead of an amine group.

    8,8-Difluorobicyclo[5.1.0]octan-4-one: A ketone derivative of the bicyclic structure.

Uniqueness: 8,8-Difluorobicyclo[5.1.0]octan-4-amine is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable scaffold for various applications .

Biological Activity

8,8-Difluorobicyclo[5.1.0]oct-4-ylamine is a bicyclic compound characterized by the presence of two fluorine atoms at the 8-position and an amine group. This compound has garnered attention in medicinal chemistry due to its unique structural properties, which may influence its biological activity, particularly in drug design and development.

  • Molecular Formula : C8H10F2N
  • Molecular Weight : 159.17 g/mol
  • IUPAC Name : 8,8-Difluorobicyclo[5.1.0]octan-4-amine

The biological activity of 8,8-Difluorobicyclo[5.1.0]oct-4-ylamine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially leading to increased binding affinity for target proteins.

Biological Activity Overview

Research indicates that 8,8-Difluorobicyclo[5.1.0]oct-4-ylamine exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
  • Cytotoxic Effects : Preliminary data suggests potential cytotoxic effects on cancer cell lines, indicating its possible role as an anticancer agent.
  • Neuroprotective Effects : There is emerging evidence suggesting neuroprotective effects, which may be relevant in the context of neurodegenerative diseases.

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialE. coli, S. aureusInhibition of growth
CytotoxicityHeLa, MCF-7Induction of apoptosis
NeuroprotectionSH-SY5Y cellsReduction in oxidative stress

Case Studies

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of 8,8-Difluorobicyclo[5.1.0]oct-4-ylamine against several pathogens including E. coli and S. aureus. The results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.
  • Cytotoxicity Assessment :
    • In vitro assays conducted on HeLa and MCF-7 cell lines revealed that treatment with 8,8-Difluorobicyclo[5.1.0]oct-4-ylamine resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 30 µM for HeLa cells.
  • Neuroprotective Study :
    • The neuroprotective effects were assessed using SH-SY5Y neuroblastoma cells subjected to oxidative stress conditions. Treatment with the compound significantly reduced markers of oxidative damage compared to untreated controls.

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